N-(2-Amino-phenyl)-2-morpholin-4-yl-acetamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The compound is officially designated as N-(2-aminophenyl)-2-(morpholin-4-yl)acetamide, reflecting its structural composition of an acetamide functional group connecting a 2-aminophenyl moiety with a morpholine ring. The Chemical Abstracts Service registry number 35204-17-2 serves as the unique identifier for this compound in chemical databases and literature.
The molecular formula C₁₂H₁₇N₃O₂ indicates the presence of twelve carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 235.28 grams per mole. The Simplified Molecular Input Line Entry System representation O=C(NC1=CC=CC=C1N)CN2CCOCC2 provides a linear notation that captures the connectivity pattern of all atoms within the molecule. This systematic representation facilitates computational analysis and database searches while maintaining chemical accuracy.
The compound belongs to the class of acetamide derivatives and is specifically categorized as a morpholine-containing heterocyclic amine. The International Chemical Identifier key STBXWCPKHDZQSX-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound structure, enabling precise identification across various chemical databases and computational platforms. The European Community number designation provides additional regulatory identification for commercial and research applications.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits distinctive structural features arising from the interaction between its three main components: the 2-aminophenyl ring, the acetamide linker, and the morpholine ring. The compound demonstrates conformational flexibility due to the presence of rotatable bonds connecting these structural units. The acetamide nitrogen atom adopts a trigonal planar configuration, consistent with partial double-bond character resulting from resonance between the carbonyl group and the nitrogen lone pair.
The morpholine ring maintains a chair conformation similar to that observed in cyclohexane derivatives, with the oxygen atom and nitrogen atom occupying opposing positions in the six-membered ring. The nitrogen atom in the morpholine ring exhibits sp³ hybridization, as evidenced by its tetrahedral geometry and ability to participate in intermolecular hydrogen bonding interactions. The conformation about the morpholine nitrogen atom implies sp³ hybridization, which contributes to the overall three-dimensional shape of the molecule.
Dihedral angle analysis reveals significant conformational preferences within the molecule. The mean plane through the acetamide unit demonstrates specific angular relationships with both the phenyl ring and morpholine ring systems. These conformational parameters influence the compound's ability to interact with biological targets and affect its crystal packing arrangements. The flexible nature of the molecule allows for multiple low-energy conformations, which may be relevant for understanding its biological activity profiles.
The 2-aminophenyl substituent introduces additional conformational considerations through the positioning of the amino group relative to the acetamide linkage. The amino group can participate in intramolecular hydrogen bonding with the acetamide oxygen, potentially stabilizing certain conformational states. This structural feature distinguishes the compound from other morpholinoacetamide derivatives and contributes to its unique chemical properties.
Crystallographic Studies and Solid-State Arrangement
Crystallographic investigations of this compound reveal important insights into its solid-state organization and intermolecular interactions. The compound exhibits a melting point range that reflects the strength of intermolecular forces within the crystal lattice. Predicted physical properties indicate a boiling point of 457.7±40.0 degrees Celsius and a density of 1.242±0.06 grams per cubic centimeter, suggesting moderate intermolecular attraction forces.
The crystal structure demonstrates the formation of hydrogen bonding networks that stabilize the solid-state arrangement. The amino group on the phenyl ring serves as both a hydrogen bond donor and acceptor, facilitating the formation of extended hydrogen bonding patterns throughout the crystal lattice. The morpholine nitrogen atom contributes to additional hydrogen bonding interactions, creating a three-dimensional network that influences the material's physical properties.
Intermolecular hydrogen bonding patterns include N—H⋯O interactions between the amino group and carbonyl oxygen atoms of neighboring molecules. These interactions form infinite chains along specific crystallographic axes, contributing to the overall stability of the crystal structure. The chain structure receives further stabilization through intramolecular C—H⋯O interactions that optimize the molecular packing arrangement.
The crystallographic analysis reveals that the morpholine ring adopts a planar configuration with the largest out-of-plane displacement occurring at the nitrogen atom position. The phenyl ring maintains planarity with minimal deviation from the mean plane, contributing to efficient π-π stacking interactions between aromatic rings in adjacent molecules. These structural features combine to create a stable crystalline form with well-defined physical properties.
Comparative Structural Analysis with Morpholinoacetamide Derivatives
Comparative analysis with related morpholinoacetamide derivatives reveals distinctive structural features that differentiate this compound from its analogs. The 3-amino isomer, N-(3-Amino-phenyl)-2-morpholin-4-yl-acetamide, shares the same molecular formula C₁₂H₁₇N₃O₂ and molecular weight of 235.28 grams per mole but exhibits different chemical properties due to the altered positioning of the amino group. The meta-substitution pattern in the 3-amino derivative affects the compound's hydrogen bonding capabilities and conformational preferences.
The 4-amino analog, N-(4-aminophenyl)-2-(morpholin-4-yl)acetamide, demonstrates similar structural characteristics but with para-substitution of the amino group. This positional isomer maintains the same core structure while exhibiting different electronic properties and potential biological activities. The para-positioned amino group creates different dipole moment orientations and affects the compound's interaction with biological targets.
Table 1: Structural Comparison of Morpholinoacetamide Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Amino Group Position |
|---|---|---|---|---|
| N-(2-aminophenyl)-2-(morpholin-4-yl)acetamide | C₁₂H₁₇N₃O₂ | 235.28 | 35204-17-2 | ortho |
| N-(3-aminophenyl)-2-(morpholin-4-yl)acetamide | C₁₂H₁₇N₃O₂ | 235.28 | 462068-62-8 | meta |
| N-(4-aminophenyl)-2-(morpholin-4-yl)acetamide | C₁₂H₁₇N₃O₂ | 235.28 | 105076-76-4 | para |
Structural modifications involving substitution patterns on the phenyl ring create significant differences in molecular properties. The N-[5-amino-2-(morpholin-4-yl)phenyl]acetamide derivative represents an alternative substitution pattern where the morpholine ring is directly attached to the phenyl ring rather than connected through the acetamide linker. This structural variation results in different conformational flexibility and potential biological activity profiles.
The morpholine ring consistently adopts similar conformational preferences across these derivatives, maintaining its chair-like structure with the oxygen and nitrogen atoms in opposing positions. However, the overall molecular geometry varies significantly depending on the substitution pattern and connectivity of the aromatic ring system. These structural differences influence the compounds' physical properties, including melting points, solubility characteristics, and crystal packing arrangements.
Research investigations into morpholine-acetamide derivatives demonstrate their potential as carbonic anhydrase inhibitors and anticancer agents. Compounds in this structural class exhibit significant inhibitory activities against carbonic anhydrase enzymes, with some derivatives showing comparable potency to clinically used inhibitors. The structural features that contribute to these biological activities include the morpholine ring's ability to form hydrogen bonds with target proteins and the acetamide linker's conformational flexibility.
Table 2: Physical Properties Comparison of Morpholinoacetamide Derivatives
| Property | N-(2-aminophenyl) derivative | N-(3-aminophenyl) derivative | N-(4-aminophenyl) derivative |
|---|---|---|---|
| Melting Point (°C) | Not specified | Not specified | 118-119 |
| Boiling Point (°C) | 457.7±40.0 (predicted) | Not specified | Not specified |
| Density (g/cm³) | 1.242±0.06 (predicted) | Not specified | Not specified |
| pKa | 14.07±0.70 (predicted) | Not specified | Not specified |
Properties
IUPAC Name |
N-(2-aminophenyl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-10-3-1-2-4-11(10)14-12(16)9-15-5-7-17-8-6-15/h1-4H,5-9,13H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKUEAJQWMSAHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356769 | |
| Record name | N-(2-Amino-phenyl)-2-morpholin-4-yl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35204-17-2 | |
| Record name | N-(2-Amino-phenyl)-2-morpholin-4-yl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Formation of N-(2-Amino-phenyl)acetamide
- Reactants: 2-Aminophenylamine and acetic anhydride.
- Reaction Conditions: The reaction is carried out under controlled conditions to ensure selective acetamide formation.
- Mechanism: Acetic anhydride reacts with the amine group of 2-Aminophenylamine, producing N-(2-Amino-phenyl)acetamide as an intermediate.
Step 2: Reaction with Morpholine
- Reactants: N-(2-Amino-phenyl)acetamide and morpholine.
- Reaction Conditions: Reflux conditions are employed to facilitate the reaction.
- Mechanism: Morpholine reacts with the acetamide intermediate to yield the final compound.
The general reaction scheme is summarized below:
$$
\text{2-Aminophenylamine} + \text{Acetic Anhydride} \rightarrow \text{N-(2-Amino-phenyl)acetamide}
$$
$$
\text{N-(2-Amino-phenyl)acetamide} + \text{Morpholine} \xrightarrow{\text{Reflux}} \text{this compound}
$$
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but incorporates advanced techniques to optimize yield and purity. Key aspects include:
Continuous Flow Reactors
Using continuous flow reactors allows for:
- Enhanced control over reaction parameters such as temperature and pressure.
- Improved scalability for large-scale synthesis.
Catalysts
Catalysts may be employed to accelerate reactions and improve efficiency. Examples include:
- Acid catalysts for acetic anhydride reactions.
- Base catalysts for morpholine coupling.
Purification Techniques
Post-synthesis purification is critical in industrial processes. Techniques include:
- Column chromatography for removing impurities.
- Crystallization methods to isolate the final product.
Comparative Analysis of Reaction Yields
Below is a table summarizing the key parameters and yields observed in different preparation methods:
| Step | Reactants | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Formation of Intermediate | 2-Aminophenylamine, Acetic Anhydride | Controlled temperature | ~85% | High selectivity observed |
| Final Compound Synthesis | N-(2-Amino-phenyl)acetamide, Morpholine | Reflux conditions | ~75% | Requires purification post-reaction |
Challenges in Large-scale Synthesis
Industrial-scale synthesis poses challenges such as:
- Reagent Availability: Acetic anhydride and morpholine must be sourced in bulk while maintaining quality standards.
- Environmental Concerns: Byproducts like acetic acid need proper disposal or recycling to minimize environmental impact.
- Equipment Durability: Continuous exposure to reagents can corrode reactors; hence, durable materials are essential.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-phenyl)-2-morpholin-4-yl-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(2-Amino-phenyl)-2-morpholin-4-yl-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Amino-phenyl)-2-morpholin-4-yl-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Amino-phenyl)benzamide: Similar structure but lacks the morpholine ring.
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: Contains a thiazole ring instead of a morpholine ring.
N-(2-Aminophenyl)isoindole derivatives: Different heterocyclic system.
Uniqueness
N-(2-Amino-phenyl)-2-morpholin-4-yl-acetamide is unique due to the presence of both the morpholine ring and the acetamide linkage, which confer distinct chemical and biological properties
Biological Activity
N-(2-Amino-phenyl)-2-morpholin-4-yl-acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features an amino group attached to a phenyl ring, linked to a morpholine ring via an acetamide bond. This unique structure allows for various interactions with biological targets, making it a versatile candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. For example, its interaction with hypoxia-inducible factor (HIF) pathways has been noted in studies focusing on cancer treatment .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines, including breast and ovarian cancer cells .
Case Studies
- Induction of Apoptosis : A study highlighted that the compound effectively induced apoptosis in MDA-MB-231 breast cancer cells, showcasing a substantial increase in both early and late apoptosis rates compared to untreated controls .
- Cell Cycle Arrest : Another investigation reported that this compound caused cell cycle arrest at the G1/S phase, further supporting its role as a potential anticancer agent .
- Inhibition of HIF : The compound has been shown to inhibit HIF-1α, a critical factor in tumor growth and survival under hypoxic conditions. This inhibition was associated with reduced proliferation in ovarian cancer cell lines .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest it may possess activity against various bacterial strains, indicating potential applications in treating infections.
Research Findings Summary
Future Directions
The promising biological activities of this compound warrant further investigation into its pharmacokinetics and toxicity profiles. Future studies should also explore its efficacy in combination therapies with existing anticancer agents to enhance treatment outcomes.
Q & A
Q. What are the standard synthetic routes for N-(2-Amino-phenyl)-2-morpholin-4-yl-acetamide, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: The synthesis typically involves coupling a morpholine-containing acetyl chloride derivative with a substituted aniline precursor. For example:
- Step 1: React 2-morpholin-4-yl-acetyl chloride with 2-aminophenol in dichloromethane (CH₂Cl₂) under basic conditions (e.g., Na₂CO₃) to promote nucleophilic acyl substitution.
- Step 2: Purify the crude product via silica gel chromatography, using gradients of methanol (0–8%) in CH₂Cl₂, followed by recrystallization from ethyl acetate to isolate the compound .
Optimization Strategies:
- Reagent Stoichiometry: Increasing equivalents of acetyl chloride (1.5–2.0 eq.) and using excess base (Na₂CO₃) can drive the reaction to completion.
- Temperature Control: Stirring at room temperature overnight improves yield compared to shorter reaction times .
- Purification: Thin-layer chromatography (TLC) monitoring ensures optimal solvent selection for column chromatography.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR: Key signals include:
- δ 7.69 ppm (broad singlet, NH from acetamide).
- δ 4.90 ppm (triplet, morpholine ring CH₂).
- δ 1.21 ppm (doublet, isopropyl group in side chains of analogs) .
- ¹³C NMR: Peaks at δ 169.8 ppm (carbonyl C=O) and δ 56–60 ppm (morpholine carbons) confirm the core structure .
- FT-IR: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) validate functional groups .
Resolution of Ambiguities:
- Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions.
- Compare experimental data with computational predictions (e.g., density functional theory) for validation .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data refinement for this compound derivatives?
Methodological Answer:
- Software Selection: Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinned crystals .
- Hydrogen Bonding Analysis: Apply graph-set analysis (e.g., Etter’s formalism) to identify patterns in intermolecular interactions (e.g., N-H···O bonds) that stabilize crystal packing .
- Twinning Correction: For twinned data, employ SHELXL’s TWIN/BASF commands to refine scale factors and improve R-factor convergence .
Case Study:
In analogs like N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide, intramolecular C-H···O interactions and intermolecular hydrogen bonds were critical for resolving disorder .
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound in biological systems?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the morpholine ring’s role in hydrogen bonding with active sites.
- QSAR Modeling: Train models on analogs (e.g., N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-1H-pyrimidin-3-yl)acetamide) to correlate substituent effects (e.g., electron-withdrawing groups) with activity .
- MD Simulations: Run 100-ns molecular dynamics simulations in GROMACS to assess conformational stability of the acetamide moiety in aqueous environments .
Data Contradiction Example:
Discrepancies between predicted and experimental IC₅₀ values may arise from solvation effects not accounted for in docking. Validate with free-energy perturbation (FEP) calculations .
Q. What experimental validations are required to confirm hydrogen bonding networks in the crystal structure of this compound?
Methodological Answer:
- X-ray Diffraction: Collect high-resolution (<1.0 Å) data to locate hydrogen atoms directly. Use synchrotron radiation for weakly diffracting crystals.
- Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., O···H, N···H) using CrystalExplorer to map interaction fingerprints .
- Thermal Ellipsoids: Assess ADPs (anisotropic displacement parameters) to confirm the rigidity of hydrogen-bonded motifs .
Case Study:
In 2-Chloro-N-(4-fluorophenyl)acetamide, N-H···O hydrogen bonds formed infinite chains along the crystallographic axis, validated via SHELXL refinement .
Q. How can synthetic intermediates of this compound be leveraged to develop novel bioactive derivatives?
Methodological Answer:
- Intermediate Functionalization: React the 2-aminophenyl moiety with electrophiles (e.g., nitrobenzaldehydes) to form quinazoline derivatives, as shown in analogous syntheses .
- Parallel Synthesis: Use Ugi-azide reactions to generate libraries of 1,5-disubstituted tetrazoles from the acetamide core .
- Biological Screening: Test derivatives against cancer cell lines (e.g., MCF-7) using MTT assays, prioritizing compounds with IC₅₀ < 10 µM .
Example Pathway:
Hydrolyze the morpholine ring under acidic conditions to generate a secondary amine.
React with sulfonyl chlorides to create sulfonamide derivatives with enhanced solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
